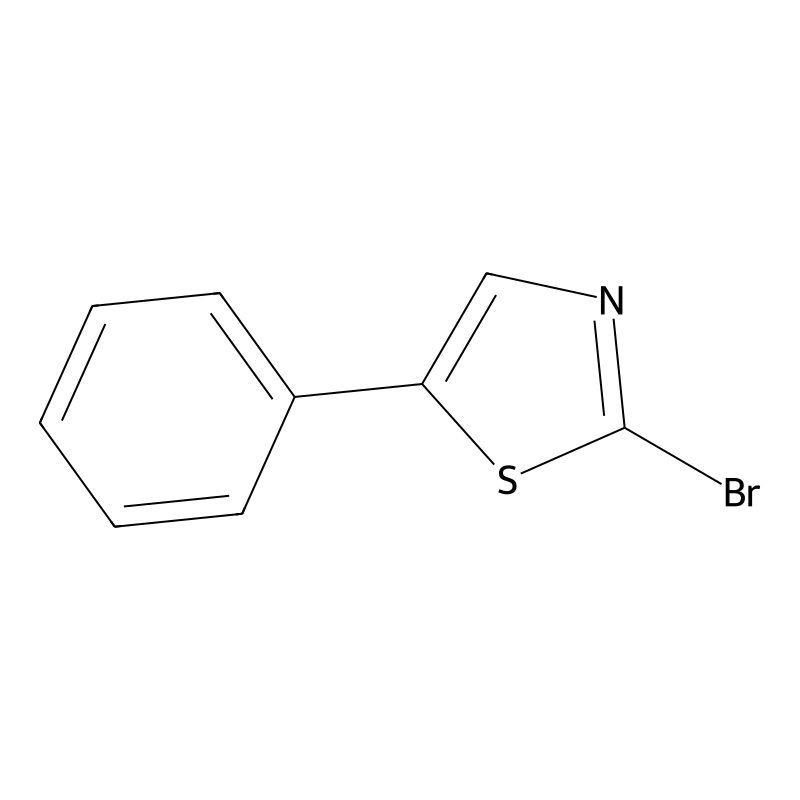

2-Bromo-5-phenylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-5-phenylthiazole is an organic compound containing a thiazole ring, a five-membered heterocyclic ring with a nitrogen and sulfur atom. The scientific research involving this compound primarily focuses on its synthesis and exploration of its potential applications. Several methods have been reported for the synthesis of 2-bromo-5-phenylthiazole, including:

- Reaction of 2-amino-5-phenylthiazole with hydrobromic acid: This method involves the treatment of 2-amino-5-phenylthiazole with hydrobromic acid, resulting in the substitution of the amino group with a bromine atom. [PubChem, 2-Bromo-5-phenylthiazole, ]

Potential Applications:

Research suggests that 2-bromo-5-phenylthiazole might possess various potential applications, including:

Antimicrobial activity

Studies have shown that 2-bromo-5-phenylthiazole exhibits antimicrobial activity against certain bacterial and fungal strains. [] However, further research is necessary to determine its efficacy and potential for development into therapeutic agents.

Organic synthesis

The bromo group in 2-bromo-5-phenylthiazole can act as a leaving group in various organic reactions, making it a potentially useful intermediate in the synthesis of other complex molecules. []

2-Bromo-5-phenylthiazole is an organic compound characterized by the molecular formula C9H6BrNS. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen, with a bromine atom at the 2-position and a phenyl group at the 5-position. The presence of the bromine atom enhances its reactivity, making it a significant intermediate in various chemical syntheses and applications in medicinal chemistry and materials science .

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium amide and thiourea, typically conducted in polar solvents like dimethylformamide at elevated temperatures.

- Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are often employed for these transformations.

Major Products Formed

The reactions yield various substituted thiazoles and thiazole oxides, which exhibit diverse physical and chemical properties depending on the substituents introduced.

2-Bromo-5-phenylthiazole has shown promising biological activities, particularly in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its interactions with specific molecular targets, such as enzymes and receptors, suggest its role in modulating biological pathways . Notably, it has been identified as an inhibitor for several cytochrome P450 enzymes, indicating its relevance in drug metabolism studies .

The synthesis of 2-Bromo-5-phenylthiazole can be achieved through several methods:

- Bromination of 5-phenylthiazole: A common method involves treating 5-phenylthiazole with bromine in an appropriate solvent such as acetic acid at room temperature. The product is then purified through recrystallization.

- Cyclization Reactions: Constructing the thiazole ring from simpler precursors can also yield this compound. This method may involve multiple steps including halogenation and cyclization .

2-Bromo-5-phenylthiazole is utilized in various fields:

- Medicinal Chemistry: It serves as an essential intermediate for developing new pharmaceuticals.

- Materials Science: The compound is used to create materials with specific electronic or optical properties.

- Biological Studies: It acts as a probe in biochemical assays to study enzyme activities and protein interactions .

Studies on the interactions of 2-Bromo-5-phenylthiazole with biological targets reveal its potential as a modulator of enzyme activity. Its ability to inhibit cytochrome P450 enzymes suggests that it could affect drug metabolism and pharmacokinetics, making it relevant for further investigation in drug development contexts .

Several compounds are structurally similar to 2-Bromo-5-phenylthiazole:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Phenylthiazole | Lacks bromine; less reactive | Simpler structure without halogen substitution |

| 5-Chloro-2-phenylthiazole | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |

| 5-Bromo-4-methyl-2-phenylthiazole | Contains a methyl group at the 4-position | Variation in steric hindrance affecting reactivity |

| 2-Bromo-5-(naphthalen-1-yl)thiazole | Naphthalene moiety enhances aromatic character | Increased π-electron density affecting interactions |

| 5-Bromo-2-(4-fluorophenyl)thiazole | Fluorine substitution alters electronic properties | Different electronic effects compared to bromine |

Uniqueness

The uniqueness of 2-Bromo-5-phenylthiazole lies in its specific bromination pattern and the phenyl group, which enhance its reactivity and potential applications in organic synthesis compared to its analogs. Its ability to serve as a versatile intermediate makes it particularly valuable in pharmaceutical development .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant